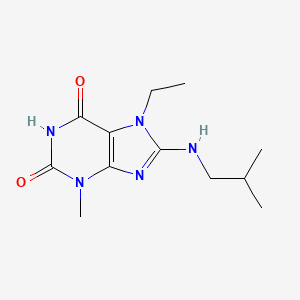
7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, a purine derivative, is known for its biological activities and has garnered significant attention in various fields of scientific research. It is structurally related to naturally occurring purines, which are crucial components of nucleic acids. This compound features modifications that enhance its potential for medicinal and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: : The preparation of 7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves several key steps. Typically, the synthetic route starts with the alkylation of the purine ring to introduce the ethyl and methyl groups. Subsequent amination reactions involving isobutylamine under controlled conditions lead to the final compound. Reaction conditions often require a basic or acidic catalyst to facilitate these transformations.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound is optimized for efficiency and yield. Continuous flow reactors and advanced separation techniques are employed to ensure high purity and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial processes.
化学反応の分析
Types of Reactions: : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: : Hydrogenation using palladium on carbon or sodium borohydride under mild conditions.
Substitution: : Nucleophilic substitution reactions with halides or other electrophiles.
Major Products: : These reactions can yield derivatives with modified functional groups, enhancing or altering the compound's biological activity and solubility. For instance, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学的研究の応用
7-Ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione finds applications across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Plays a role in understanding nucleic acid interactions and purine metabolism.
Medicine: : Investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: : Utilized in the development of specialty chemicals and materials due to its unique structural properties.
作用機序
The compound exerts its biological effects primarily through interactions with cellular enzymes and receptors. It may act as an inhibitor of specific enzymes involved in nucleic acid synthesis or as an agonist/antagonist at purine receptors. The pathways involved include modulation of cyclic AMP levels, affecting signal transduction processes and gene expression.
類似化合物との比較
Compared to other purine derivatives, 7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is distinguished by its unique substitutions that enhance its lipophilicity and bioavailability. Similar compounds include:
Caffeine (1,3,7-Trimethylxanthine): : Known for its stimulant effects.
Theophylline (1,3-Dimethylxanthine): : Used in respiratory diseases for bronchodilation.
Pentoxifylline (1-(5-Oxohexyl)-3,7-dimethylxanthine): : Employed in the treatment of peripheral vascular diseases.
These comparisons highlight the unique therapeutic potential and structural versatility of this compound, making it a compound of significant interest in ongoing research and development.
特性
IUPAC Name |
7-ethyl-3-methyl-8-(2-methylpropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-5-17-8-9(14-11(17)13-6-7(2)3)16(4)12(19)15-10(8)18/h7H,5-6H2,1-4H3,(H,13,14)(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIZXQCJKQMHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2802801.png)
![[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B2802802.png)







![2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine](/img/structure/B2802820.png)
![N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide](/img/structure/B2802821.png)
![5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2802822.png)


